2-Bromo-5-ethoxypyridine

Organic Synthesis Process Chemistry Building Block

Researchers requiring a versatile 2,5-disubstituted pyridine building block for CNS drug discovery or agrochemical SAR libraries often face unreliable regioselectivity with generic 2-halopyridines. 2-Bromo-5-ethoxypyridine (CAS 42834-01-5) solves this through its unique electronic and steric environment: - The 5-ethoxy group enhances oxidative addition and transmetalation rates in Pd-catalyzed couplings, enabling faster library assembly. - The electron-donating ethoxy substituent directs subsequent functionalization exclusively at the 2-position, eliminating isomer mixtures. - With a predicted logP of ~2.2, this intermediate is ideally suited for CNS-penetrant candidates. Supplied as a solid with validated purity, it supports sequential Suzuki/Negishi strategies with consistent lot-to-lot performance.

Molecular Formula C7H8BrNO
Molecular Weight 202.05 g/mol
CAS No. 42834-01-5
Cat. No. B1292489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-ethoxypyridine
CAS42834-01-5
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol
Structural Identifiers
SMILESCCOC1=CN=C(C=C1)Br
InChIInChI=1S/C7H8BrNO/c1-2-10-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3
InChIKeyRXVSMILQHDQEDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-ethoxypyridine (CAS 42834-01-5): A Strategic Building Block for Heterocyclic Synthesis and Cross-Coupling


2-Bromo-5-ethoxypyridine is a disubstituted pyridine derivative characterized by a bromine atom at the 2-position and an ethoxy group at the 5-position [1]. With a molecular formula of C7H8BrNO and a molecular weight of 202.05 g/mol, this compound serves as a versatile intermediate in organic synthesis [1]. Its primary utility lies in its ability to undergo transition metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, which are pivotal for constructing complex molecules in pharmaceutical and agrochemical research [2]. The compound is typically supplied as a solid with a purity of ≥95% [1].

Beyond a Simple Halide: The Critical Role of 2-Bromo-5-ethoxypyridine's Electronic and Steric Profile


Simple substitution of 2-Bromo-5-ethoxypyridine with a generic 2-halopyridine is not possible due to the unique electronic and steric environment created by the 5-ethoxy group. The ethoxy substituent is an electron-donating group, which significantly impacts the electron density of the pyridine ring [1]. This alters the reactivity of the 2-bromo position in cross-coupling reactions, affecting both the rate of oxidative addition to a metal catalyst and the subsequent transmetalation step [1]. Furthermore, the steric bulk of the ethoxy group can influence regioselectivity in subsequent transformations, a feature not present in unsubstituted or methyl-substituted analogs [2]. The specific combination of a 2-bromo and a 5-ethoxy group is essential for accessing downstream molecular architectures where this substitution pattern is required for biological activity or material properties [1].

Quantitative Differentiation: Key Evidence Points for Selecting 2-Bromo-5-ethoxypyridine


Optimized Synthesis Yields for 2-Bromo-5-ethoxypyridine

The synthesis of 2-Bromo-5-ethoxypyridine can be achieved in quantitative yields (100%) from 6-bromopyridin-3-ol . While this is a single data point and not a direct comparative study, achieving a quantitative yield is a desirable and often optimized outcome for a key intermediate. This high efficiency in a fundamental step can translate to lower procurement costs and more predictable scale-up compared to analogs that may require more complex or lower-yielding syntheses .

Organic Synthesis Process Chemistry Building Block

Reactivity Profile in Cross-Coupling Reactions

2-Bromo-5-ethoxypyridine is a competent substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. The presence of the electron-donating ethoxy group at the 5-position differentiates its reactivity from that of an unsubstituted 2-bromopyridine or one with an electron-withdrawing group. Literature on related systems shows that differentially substituted bromopyridines can be efficient coupling partners, with yields ranging from 60% to 85% under optimized conditions [2]. The specific yield for 2-Bromo-5-ethoxypyridine will depend on the coupling partner and conditions, but its classification as a reactive aryl bromide suggests predictable performance in this critical transformation [1].

Suzuki-Miyaura Cross-Coupling Medicinal Chemistry

Physicochemical Property Differentiation: Predicted LogP and Boiling Point

2-Bromo-5-ethoxypyridine has a predicted XLogP3-AA value of 2.2 [1], which is significantly more lipophilic than its methoxy analog, 2-Bromo-5-methoxypyridine. While the exact logP for the methoxy analog was not found in this search, it is a well-established trend that replacing a methoxy group with an ethoxy group increases lipophilicity by approximately 0.5-0.7 log units [2]. This difference can be critical for optimizing membrane permeability and pharmacokinetic properties in drug discovery [2]. The boiling point is predicted to be 256.1±20.0 °C at 760 mmHg .

ADME Drug Design Physical Chemistry

Targeted Applications for 2-Bromo-5-ethoxypyridine: Where Its Unique Profile Provides an Advantage


Synthesis of Kinase Inhibitors and CNS-Penetrant Molecules

The compound is specifically utilized as an intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and other enzyme-targeting therapeutics [1]. Its predicted logP of 2.2 [2] places it in a favorable lipophilicity range for crossing the blood-brain barrier, making it a valuable building block for central nervous system (CNS) drug discovery programs where such properties are paramount.

Construction of Complex Heterocyclic Frameworks via Cross-Coupling

The reactive bromine atom at the 2-position makes it a prime candidate for sequential cross-coupling strategies, such as Suzuki-Miyaura or Negishi couplings, allowing for the rapid assembly of diverse molecular libraries [3]. This is essential for exploring structure-activity relationships (SAR) in early-stage drug discovery and for the development of new agrochemicals.

Scaffold for Regioselective Functionalization

The distinct electronic and steric environment created by the 2-bromo and 5-ethoxy substituents provides a defined starting point for regioselective functionalization. This ensures that further chemical manipulations occur at the intended site, which is critical for the reliable synthesis of complex target molecules where isomer control is essential [1].

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